molecular formula C15H15N3O4S2 B2425699 N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide CAS No. 946323-03-1

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide

Cat. No.: B2425699
CAS No.: 946323-03-1
M. Wt: 365.42
InChI Key: FYBLCRSOQXZKQU-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide is a complex organic compound with a unique structure that includes a benzothiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide typically involves the reaction of 2,3-dimethylaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then cyclized with sulfur and ammonia to form the benzothiadiazine ring system. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide: shares similarities with other benzothiadiazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This compound may exhibit different reactivity, stability, and biological activity compared to its analogs .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-10-4-3-5-13(11(10)2)18-23(19,20)12-6-7-14-15(8-12)24(21,22)17-9-16-14/h3-9,18H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBLCRSOQXZKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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